molecular formula C9H17NO2 B14369098 N-butyl-2-methyl-3-oxobutanamide CAS No. 90033-06-0

N-butyl-2-methyl-3-oxobutanamide

Cat. No.: B14369098
CAS No.: 90033-06-0
M. Wt: 171.24 g/mol
InChI Key: ROFSYGUUSWHYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-methyl-3-oxobutanamide (CAS 90033-06-0) is a specialized organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . As a member of the β-ketoamide family, it serves as a versatile building block and intermediate in the synthesis of more complex organic molecules . Its structure, characterized by a carbonyl group (C=O) bonded to a nitrogen atom and an additional keto group, allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution . This compound is valued in scientific research for its applications in chemistry as a synthetic intermediate and in biology for the study of enzyme-catalyzed reactions involving amides . The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes. The carbonyl group in the amide can form hydrogen bonds with active site residues, which may inhibit enzyme activity and affect various biochemical pathways, making it a useful tool for studying enzyme kinetics and inhibition . Compared to analogs like N-methyl- or N-ethyl-3-oxobutanamide, the butyl substituent in this compound provides increased hydrophobicity, which can influence its reactivity and enhance binding affinity to hydrophobic pockets in proteins . Several robust synthetic methodologies are applicable for its preparation. A direct route involves the transamidation of ethyl 2-methylacetoacetate with butylamine . Alternatively, it can be synthesized via aminolysis of the corresponding acid chloride, which is first generated from 2-methylacetoacetic acid using reagents like thionyl chloride . For superior control and efficiency, continuous flow chemistry approaches have been demonstrated, achieving high conversion and yields by reacting the ester and amine in a pressurized flow reactor . Attention: For research use only. Not for human or veterinary use .

Properties

CAS No.

90033-06-0

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-butyl-2-methyl-3-oxobutanamide

InChI

InChI=1S/C9H17NO2/c1-4-5-6-10-9(12)7(2)8(3)11/h7H,4-6H2,1-3H3,(H,10,12)

InChI Key

ROFSYGUUSWHYNU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(C)C(=O)C

Origin of Product

United States

Preparation Methods

Transamidation of β-Keto Esters

The transamidation of ethyl 2-methylacetoacetate with butylamine represents a direct route to this compound. This method leverages nucleophilic acyl substitution, wherein the amine displaces the ethoxy group of the ester. In a typical procedure, ethyl 2-methylacetoacetate (1.0 equiv) is combined with excess butylamine (1.5–2.0 equiv) in toluene or ethanol under reflux for 12–24 hours. Catalytic bases such as triethylamine or sodium methoxide enhance reaction efficiency by deprotonating the amine, accelerating nucleophilic attack.

Key advantages of this approach include commercial availability of starting materials and compatibility with scalable batch processes. However, prolonged reaction times and side reactions such as ester hydrolysis or enolate formation necessitate careful temperature control. Yields of 75–85% have been reported for analogous β-ketoamides under optimized conditions.

Acid Chloride Aminolysis

The acid chloride route involves converting 2-methylacetoacetic acid to its corresponding acid chloride, followed by reaction with butylamine. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 0–5°C efficiently generates 2-methylacetoacetyl chloride. Subsequent addition of butylamine in the presence of a tertiary base (e.g., triethylamine) at 0°C to room temperature yields the target amide.

This method offers rapid reaction kinetics and high purity but requires stringent anhydrous conditions to prevent hydrolysis of the acid chloride. Patent data for structurally similar compounds indicate yields of 70–80% after column chromatography.

Flow Chemistry Approaches

Continuous flow systems enable precise control over reaction parameters, minimizing side reactions and improving reproducibility. Adapted from a procedure for N-butyl-3-oxobutanamide, ethyl 2-methylacetoacetate and butylamine are dissolved in ethyl acetate (0.5 M) and injected into a pressurized flow reactor (250 psi, 150°C, 10 mL PFA coil). Residence times of 5–10 minutes achieve near-quantitative conversion, with yields exceeding 90% after purification.

Flow chemistry is particularly advantageous for thermally sensitive β-ketoamides, as rapid heat dissipation prevents decomposition. This method also facilitates scalability, with throughputs of 1–5 g/h demonstrated in pilot studies.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-methyl-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

N-butyl-2-methyl-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amides.

    Industry: Used in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-methyl-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes. The carbonyl group in the amide can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-oxobutanamide
  • N-ethyl-3-oxobutanamide
  • N-propyl-3-oxobutanamide

Uniqueness

N-butyl-2-methyl-3-oxobutanamide is unique due to its specific butyl and methyl substituents, which can influence its reactivity and interaction with biological targets. Compared to its analogs, the butyl group provides increased hydrophobicity, potentially enhancing its binding affinity to hydrophobic pockets in enzymes.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N-butyl-2-methyl-3-oxobutanamide?

this compound can be synthesized via condensation reactions, such as coupling butylamine with methyl-substituted oxobutanoyl chloride under anhydrous conditions. Similar approaches are employed for structurally related amides, including acid-catalyzed amidation of 3-oxo-2-phenylbutanamide precursors . Key steps include rigorous control of reaction temperature and moisture exclusion, as tertiary amides are often moisture-sensitive .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

  • GC/MS : Detects volatile impurities and degradation products (e.g., residual solvents or oxidation byproducts) .
  • NMR Spectroscopy : Confirms structural integrity, particularly the presence of the butyl, methyl, and oxobutanamide moieties.
  • HPLC : Assesses purity (>95% recommended for research-grade material) .
  • Moisture Analysis : Critical due to the compound’s sensitivity to hydrolysis, as observed in related 3-methyl-2-oxo derivatives .

Q. How should this compound be stored to ensure stability in long-term studies?

Store under inert gas (argon or nitrogen) at –20°C in airtight, amber glass containers. Avoid exposure to humidity, as oxo-amide derivatives are prone to hydrolysis, leading to carboxylic acid byproducts .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound across different assay systems?

Discrepancies may arise from variations in cellular permeability, metabolic stability, or assay-specific conditions (e.g., pH, serum protein binding). To address this:

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes with LC-MS to quantify degradation rates .
  • Dose-Response Profiling : Compare EC50 values across multiple cell lines (e.g., HEK293 vs. HepG2) to identify system-dependent effects.
  • Protein Binding Studies : Evaluate interactions with serum albumin using equilibrium dialysis .

Q. How does the substitution pattern on the amide group influence the physicochemical and pharmacokinetic properties of this compound derivatives?

Structure-activity relationship (SAR) studies indicate:

  • Butyl Group : Enhances lipophilicity (logP >2), improving membrane permeability but potentially reducing aqueous solubility.
  • Methyl Substituent : Steric hindrance at the 2-position may slow enzymatic hydrolysis, increasing metabolic stability .
  • Oxo Group : Participates in hydrogen bonding, affecting receptor binding affinity. Comparative data from tert-butyl analogs suggest that bulkier substituents reduce solubility but enhance target engagement .

Q. What mechanistic insights can be gained from studying the interaction of this compound with cytochrome P450 enzymes?

CYP450 inhibition/induction assays (e.g., CYP3A4, CYP2D6) are critical for predicting drug-drug interactions. For example:

  • Fluorescence-Based Assays : Monitor metabolite formation in real time.
  • Molecular Docking : Predict binding modes using crystallographic data from homologous amide-containing compounds . Contradictory results may arise from isoform-specific effects or species differences (human vs. rodent microsomes) .

Data Analysis and Interpretation

Q. How can researchers address discrepancies in reported solubility values for this compound in aqueous vs. organic solvents?

  • Solubility Parameter Calculations : Use Hansen solubility parameters to optimize solvent systems (e.g., DMSO-water mixtures).
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers, which may falsely reduce apparent solubility .
  • pH-Dependent Studies : Ionizable groups (e.g., the oxoamide) may exhibit pH-dependent solubility, requiring buffered solutions at physiological pH .

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic environments?

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) for the carbonyl carbon.
  • Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in explicit solvent systems . Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants in buffered solutions) is essential .

Comparative and Functional Studies

Q. How does this compound compare to structurally related keto-amides in modulating enzymatic targets?

  • Enzyme Inhibition Assays : Compare IC50 values against serine hydrolases or proteases using fluorogenic substrates.
  • Thermal Shift Assays : Measure target binding via changes in protein melting temperature (Tm) . For example, 3-oxo-2-phenylbutanamide analogs show specificity for amidase enzymes, while methyl-substituted derivatives may favor lipase inhibition .

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

  • Primary Neuronal Cultures : Assess neurotoxicity or neuroprotection under oxidative stress.
  • Patch-Clamp Electrophysiology : Study ion channel modulation (e.g., GABA_A receptors).
  • Blood-Brain Barrier (BBB) Permeability : Use MDCK-MDR1 monolayers to predict CNS penetration .

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